The Discovery and Synthesis of (Rac)-Tivantinib: A Technical Guide
The Discovery and Synthesis of (Rac)-Tivantinib: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Tivantinib, also known as ARQ 197, is a potent, orally bioavailable small molecule that has been extensively investigated as an anti-cancer agent. Initially identified as a highly selective, non-ATP competitive inhibitor of the c-MET receptor tyrosine kinase, its mechanism of action has since been revealed to be more complex, involving the disruption of microtubule polymerization. This dual activity has positioned Tivantinib as a unique therapeutic candidate. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and clinical development of (Rac)-Tivantinib, with a focus on the scientific data and experimental methodologies that have defined its profile.
Discovery of Tivantinib
Tivantinib was discovered by Arqule, Inc. through a cell-based screening campaign aimed at identifying novel pro-apoptotic agents.[1] It emerged from a library of heterocyclic compounds as a promising cytotoxic agent against a variety of human tumor cell lines.[1] Subsequent studies identified the mesenchymal-epithelial transition factor (c-MET) receptor tyrosine kinase as a primary target.[2] The c-MET pathway is a critical driver of cell proliferation, survival, invasion, and angiogenesis, and its dysregulation is implicated in a wide range of human cancers.[3][][5]
Mechanism of Action
Inhibition of c-MET
Tivantinib was initially characterized as a highly selective inhibitor of the c-MET receptor.[2] Unlike many kinase inhibitors that compete with ATP for binding to the active site, Tivantinib exhibits a non-ATP competitive mechanism of inhibition.[1] It preferentially binds to the inactive, dephosphorylated conformation of the c-MET kinase domain, locking it in a state that is unable to undergo autophosphorylation and subsequent activation.[1][6] This mode of inhibition is thought to contribute to its high selectivity for c-MET over other kinases.[1] The inhibition of c-MET by Tivantinib leads to the downregulation of downstream signaling pathways, including the RAS/MAPK and PI3K/AKT pathways, ultimately resulting in reduced cell growth and induction of apoptosis in c-MET-dependent tumor cells.[3][7]
Disruption of Microtubule Polymerization
Further investigations into the mechanism of action of Tivantinib revealed a second, distinct activity: the disruption of microtubule dynamics.[3][8][9] This activity was found to be independent of its c-MET inhibitory function and contributes significantly to its cytotoxic effects across a broad range of cancer cell lines, including those that are not dependent on c-MET signaling.[8][9][10] Tivantinib was shown to inhibit tubulin polymerization, leading to a G2/M cell cycle arrest and subsequent apoptosis.[6][9] This dual mechanism of action, targeting both a specific signaling pathway and a fundamental cellular process, distinguishes Tivantinib from other targeted therapies.
Signaling Pathway of Tivantinib's Primary Target: c-MET
Caption: The c-MET signaling cascade and the inhibitory action of Tivantinib.
Synthesis of (Rac)-Tivantinib
While the precise, step-by-step synthesis of (Rac)-Tivantinib as performed by its originators is not publicly detailed in peer-reviewed literature, the general synthetic approach can be inferred from patents and related chemical literature involving the synthesis of similar pyrroloquinoline and pyrrolidine-2,5-dione structures. The synthesis would logically proceed through the formation of the key pyrrolo[3,2,1-ij]quinoline core, followed by a reaction to introduce the indole moiety and construct the final succinimide ring.
A plausible, generalized synthetic route would involve:
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Synthesis of the Pyrrolo[3,2,1-ij]quinoline Core: This tricyclic system can be prepared through various methods, often involving intramolecular cyclization reactions. One potential starting point is the reductive cyclization of a suitably substituted nitro-aromatic compound.
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Functionalization and Coupling: The pyrroloquinoline core would then be functionalized to allow for coupling with an indole derivative. This could involve a condensation reaction to form an intermediate that can then undergo cyclization to form the pyrrolidine-2,5-dione ring.
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Formation of the Pyrrolidine-2,5-dione Ring: The final ring is likely formed through a reaction that couples the pyrroloquinoline and indole moieties via a succinimide linker. This could be achieved through a multi-component reaction or a stepwise process involving the formation of an amide followed by intramolecular cyclization.
Due to the lack of a publicly available, detailed experimental protocol, a step-by-step guide with specific reagents, conditions, and yields cannot be provided at this time. Researchers interested in the synthesis of Tivantinib are encouraged to consult the patent literature for more detailed, albeit potentially less explicit, information.
Quantitative Data
The biological activity of Tivantinib has been characterized through various in vitro and in vivo studies. The following tables summarize key quantitative data.
Table 1: In Vitro Inhibitory Activity of Tivantinib
| Parameter | Value | Cell Line/Assay Conditions | Reference |
| Ki (c-MET) | 355 nM | Recombinant human c-MET, cell-free assay | [11] |
| IC50 (c-MET phosphorylation) | 100 - 300 nM | HT29, MKN-45, MDA-MB-231, NCI-H441 cells | [11] |
| EC50 (Cell Proliferation) | 60 - 600 nmol/L | Panel of human tumor cell lines | [1] |
Table 2: Summary of Key Clinical Trial Results for Tivantinib
| Trial Identifier | Phase | Cancer Type | Treatment Arm | Comparator Arm | Primary Endpoint | Result | Reference |
| NCT01755767 (METIV-HCC) | III | Hepatocellular Carcinoma (MET-high) | Tivantinib | Placebo | Overall Survival | Did not meet primary endpoint | [6] |
| NCT00777309 | II | Non-Small Cell Lung Cancer | Tivantinib + Erlotinib | Placebo + Erlotinib | Progression-Free Survival | No significant difference | [1] |
| Phase II (MiT Tumors) | II | MITF-associated tumors | Tivantinib | Single-arm | Overall Response Rate | Modest antitumor activity | [10] |
Experimental Protocols
c-MET Kinase Assay (Cell-Free)
This protocol describes a general method for assessing the inhibitory activity of Tivantinib against recombinant c-MET kinase in a cell-free system.
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Reagents and Materials:
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Recombinant human c-MET kinase domain
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Tivantinib (or other test compounds) dissolved in DMSO
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ATP (adenosine triphosphate)
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Poly(Glu, Tyr) 4:1 as a substrate
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Kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Triton X-100)
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[γ-³²P]ATP or a non-radioactive detection system (e.g., ADP-Glo™ Kinase Assay)
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96-well assay plates
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Phosphocellulose paper or other capture method for radiolabeled assays
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-
Procedure:
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Prepare a serial dilution of Tivantinib in DMSO.
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In a 96-well plate, add the kinase assay buffer, the substrate, and the diluted Tivantinib.
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Add the recombinant c-MET kinase to each well and incubate for a pre-determined time (e.g., 10-15 minutes) at room temperature to allow for compound binding.
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Initiate the kinase reaction by adding a mixture of cold ATP and [γ-³²P]ATP to each well.
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Allow the reaction to proceed for a specific time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).
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Stop the reaction by adding a stop solution (e.g., phosphoric acid).
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For radioactive assays, spot a portion of the reaction mixture onto phosphocellulose paper.
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Wash the phosphocellulose paper extensively to remove unincorporated [γ-³²P]ATP.
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Quantify the incorporated radioactivity using a scintillation counter.
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For non-radioactive assays, follow the manufacturer's protocol for the specific detection system used.
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Calculate the percentage of inhibition for each Tivantinib concentration and determine the IC50 value by fitting the data to a dose-response curve.
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Cell Proliferation Assay
This protocol outlines a common method to evaluate the effect of Tivantinib on the proliferation of cancer cell lines.
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Reagents and Materials:
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Cancer cell line of interest (e.g., HT29, A549)
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Complete cell culture medium (e.g., DMEM with 10% FBS)
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Tivantinib dissolved in DMSO
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96-well cell culture plates
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Cell viability reagent (e.g., MTS, MTT, or CellTiter-Glo®)
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Plate reader capable of measuring absorbance or luminescence
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-
Procedure:
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Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
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Prepare a serial dilution of Tivantinib in complete cell culture medium.
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Remove the existing medium from the cells and add the medium containing the different concentrations of Tivantinib. Include a vehicle control (DMSO) and a no-treatment control.
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Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
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Add the cell viability reagent to each well according to the manufacturer's instructions.
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Incubate for the recommended time to allow for color or signal development.
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Measure the absorbance or luminescence using a plate reader.
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Calculate the percentage of cell viability relative to the vehicle control for each Tivantinib concentration.
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Determine the EC50 value by plotting the data on a dose-response curve.
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Tivantinib Discovery and Development Workflow
The following diagram illustrates the logical progression of the discovery and development of Tivantinib.
Caption: A flowchart outlining the key stages in the discovery and development of Tivantinib.
Conclusion
Tivantinib represents a fascinating case study in drug discovery and development. Initially identified as a selective c-MET inhibitor with a unique non-ATP competitive mechanism, its biological activity was later found to be more complex, involving the disruption of microtubule dynamics. While it has shown promise in preclinical and early clinical studies, the results of later-phase trials have been mixed, highlighting the challenges of translating preclinical efficacy into clinical success. The dual mechanism of action of Tivantinib, however, continues to make it a subject of scientific interest and a potential starting point for the development of new anti-cancer therapeutics. This technical guide has provided a comprehensive overview of the key scientific and technical aspects of (Rac)-Tivantinib's journey from discovery to clinical investigation.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. ARQ 197, a novel and selective inhibitor of the human c-Met receptor tyrosine kinase with antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 5. Tivantinib | C23H19N3O2 | CID 11494412 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Selective Inhibitor of the c-Met Receptor Tyrosine Kinase in Advanced Hepatocellular Carcinoma: No Beneficial Effect With the Use of Tivantinib? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of Tivantinib as Treatment for Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. discover.library.noaa.gov [discover.library.noaa.gov]
- 9. Cytotoxic activity of Tivantinib (ARQ 197) is not due solely to MET inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tivantinib (ARQ 197), a selective inhibitor of MET, in patients with microphthalmia transcription factor-associated tumors: results of a multicenter phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
